N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide
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Overview
Description
N’-[(1E)-(2-methoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxy group attached to a naphthyl ring and a nitrobenzohydrazide moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(2-methoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide typically involves the condensation reaction between 2-methoxy-1-naphthaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-(2-methoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-(2-methoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group and nitro group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones and related oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted naphthyl and benzohydrazide derivatives.
Scientific Research Applications
N’-[(1E)-(2-methoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-(2-methoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group and naphthyl ring contribute to the compound’s overall stability and reactivity, influencing its interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- N’-[(2-methoxy-1-naphthyl)methylene]benzohydrazide
- N’-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide
- N’-[(2-(4-fluorobenzyl)oxy)-1-naphthyl)methylene]benzohydrazide
Uniqueness
N’-[(1E)-(2-methoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide stands out due to its unique combination of a methoxy group, naphthyl ring, and nitrobenzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H15N3O4 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C19H15N3O4/c1-26-18-11-8-13-4-2-3-5-16(13)17(18)12-20-21-19(23)14-6-9-15(10-7-14)22(24)25/h2-12H,1H3,(H,21,23)/b20-12+ |
InChI Key |
YDSXHEWXXXYPJI-UDWIEESQSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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